molecular formula C16H19ClFN3O2 B1229203 1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone

1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone

Cat. No. B1229203
M. Wt: 339.79 g/mol
InChI Key: FHGYJOBEMJFCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone is a member of pyrrolidines.

Scientific Research Applications

Radiopharmaceutical Synthesis

Eskola et al. (2002) described the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound used to image dopamine D4 receptors. This compound was synthesized via electrophilic fluorination of a trimethylstannyl precursor, demonstrating its potential in radiopharmaceutical applications (Eskola et al., 2002).

Antitumor Activity

Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, including compounds with a 3-fluoro-5-substituted phenylpiperazinyl group, showing significant cytotoxicity in vitro and potent antitumor activity against several tumor cells (Naito et al., 2005).

Aurora Kinase Inhibition

A study by ヘンリー,ジェームズ (2006) focused on Aurora kinase inhibitors, including a compound with a similar structural framework. These inhibitors are potential treatments for cancer, highlighting the relevance of such compounds in oncological research (ヘンリー,ジェームズ, 2006).

Pharmaceutical Synthesis

Botteghi et al. (2001) discussed the synthesis of Fluspirilen and Penfluridol, neuroleptic agents containing a fluorophenyl piperazine moiety. This study illustrates the use of fluorophenyl piperazines in the synthesis of pharmaceuticals (Botteghi et al., 2001).

Motilin Receptor Agonist Development

Westaway et al. (2009) developed GSK962040, a small molecule motilin receptor agonist containing a fluorophenyl piperazine component. This compound showed promise in enhancing gastrointestinal transit, demonstrating the compound's application in gastrointestinal disorders (Westaway et al., 2009).

properties

Product Name

1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone

Molecular Formula

C16H19ClFN3O2

Molecular Weight

339.79 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H19ClFN3O2/c1-19-4-6-20(7-5-19)16(23)11-8-15(22)21(10-11)12-2-3-14(18)13(17)9-12/h2-3,9,11H,4-8,10H2,1H3

InChI Key

FHGYJOBEMJFCCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.